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  • Product: Cyclohexane-1,3-diamine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Monograph: (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride (CAS 860296-82-8)

[1] Executive Summary Cyclohexane-1,3-diamine dihydrochloride (CAS 860296-82-8) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates requiring rigid stereochemical control...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclohexane-1,3-diamine dihydrochloride (CAS 860296-82-8) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates requiring rigid stereochemical control. Unlike its 1,2-diamine counterparts (commonly used in platinum drugs like Oxaliplatin), the 1,3-diamine scaffold offers a wider spatial distribution of amine functionalities, making it critical for constructing macrocycles, peptidomimetics, and specific kinase inhibitors where a larger "bite angle" or extended linker geometry is required.

This guide serves as a technical resource for researchers and procurement professionals, detailing the stereochemical intricacies, synthesis pathways, quality specifications, and strategic sourcing protocols for this compound.

Chemical Identity & Stereochemical Architecture

The core challenge in working with cyclohexane-1,3-diamine is the rigorous control of its stereochemistry. The 1,3-substitution pattern on a cyclohexane ring generates two diastereomers:

  • Cis-isomer (1R,3S): A meso compound (achiral) where substituents are typically axial/equatorial.

  • Trans-isomer (1S,3S) and (1R,3R): A pair of chiral enantiomers where substituents can adopt a diequatorial conformation, which is thermodynamically favored.

CAS 860296-82-8 specifically refers to the (1S,3S)-trans enantiomer in its dihydrochloride salt form.

PropertySpecification
IUPAC Name (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride
CAS Number 860296-82-8
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Stereochemistry Trans (Diequatorial conformation preferred)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; sparingly soluble in organic solvents
Stereochemical Visualization

The following diagram illustrates the relationship between the synthesis precursors and the specific (1S,3S) target, highlighting the necessity of chiral resolution.

Stereochemistry Start Precursor: 1,3-Cyclohexanedione or Resorcinol Step1 Reduction / Hydrogenation Start->Step1 Racemate Racemic Mixture: (1R,3R)-Trans + (1S,3S)-Trans + (1R,3S)-Cis (Meso) Step1->Racemate Resolution Chiral Resolution (e.g., Tartaric Acid / Mandelic Acid) Racemate->Resolution Derivatization Target TARGET (CAS 860296-82-8): (1S,3S)-Trans-Diamine (Diequatorial) Resolution->Target Selective Crystallization Waste By-products: (1R,3R) Enantiomer (1R,3S) Meso Resolution->Waste Mother Liquor

Figure 1: Stereochemical pathway isolating the (1S,3S) enantiomer from the racemic reduction product.

Synthesis & Manufacturing Methodologies

Understanding the manufacturing origin is crucial for anticipating impurity profiles. Two primary routes are utilized industrially:

Method A: Hydrogenation of Resorcinol (Industrial Bulk Route)
  • Process: Catalytic hydrogenation of resorcinol or 1,3-phenylenediamine followed by oximation and further reduction.

  • Impurities: Often contains higher levels of the cis-isomer (meso) and partially reduced intermediates (e.g., amino-cyclohexanols).

  • Suitability: Requires extensive downstream chiral resolution to achieve >98% ee (enantiomeric excess).

Method B: Asymmetric Synthesis (High-Purity Route)
  • Process: Utilizes chiral auxiliaries or enzymatic transamination of 1,3-diketones.

  • Impurities: Enantiomeric impurities are minimized, but costs are significantly higher.

  • Suitability: Preferred for late-stage GMP intermediates where stereochemical purity is non-negotiable.

Quality Control & Supplier Evaluation

When sourcing CAS 860296-82-8, "purity" is a multidimensional metric. A supplier claiming "98% Purity" without specifying which purity (chemical vs. chiral) is a red flag.

Critical Specification Parameters
ParameterAcceptance CriteriaMethodRationale
Chemical Purity ≥ 98.0%HPLC / GCEnsures no unreduced intermediates (e.g., cyclohexanol derivatives).
Chiral Purity (ee) ≥ 98.0% eeChiral HPLC / GCCritical for drug efficacy; the (1R,3R) enantiomer may be inactive or toxic.
Diastereomeric Ratio (dr) ≥ 99:1 (Trans:Cis)1H-NMRThe cis (meso) isomer has different geometry and will alter ligand binding.
Salt Stoichiometry 1.9 - 2.1 eq HClTitration (AgNO3)Ensures the material is the dihydrochloride, not the monohydrochloride.
Water Content ≤ 1.0%Karl FischerThe salt is hygroscopic; excess water affects stoichiometry in reactions.
Supplier Qualification Workflow

Use this logic flow to vet potential suppliers (e.g., catalog houses vs. CROs).

SupplierQual Inquiry Initial Inquiry (CAS 860296-82-8) Check1 Do they provide Chiral HPLC Data? Inquiry->Check1 Check2 Is Salt Stoichiometry Confirmed? Check1->Check2 Yes (ee > 98%) RedFlag REJECT SUPPLIER (High Risk of Racemate) Check1->RedFlag No / Generic COA Check2->RedFlag No (Ambiguous HCl) Approve APPROVE FOR SAMPLING (Request 1g Batch) Check2->Approve Yes (2HCl confirmed)

Figure 2: Decision matrix for validating suppliers of chiral salts.

Handling, Stability, and Safety

Hygroscopicity Management

The dihydrochloride salt is significantly more stable than the free amine (which absorbs CO₂ from air), but it remains hygroscopic.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory for opened vials.

  • Handling: Weigh quickly in a low-humidity environment. For precise stoichiometry, dry the salt under vacuum (40°C, <10 mbar) for 4 hours before use to remove surface moisture.

Free-Basing Protocol

Many applications require the free amine. To generate it in situ without isolation (which risks oxidation/carbamate formation):

  • Suspend the dihydrochloride in the reaction solvent (e.g., DCM, THF).

  • Add ≥ 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, Et₃N) or inorganic base (K₂CO₃).

  • Note: The free diamine is a strong nucleophile and will react rapidly with electrophiles.

References

  • Chemical Identity & Structure: PubChem.[1][2][3] (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride (Isomer Reference).[1] National Library of Medicine. [Link][1]

  • Synthesis Pathways: MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Processes 2022. [Link]

  • Stereochemical Applications: Royal Society of Chemistry. Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene for stereocontrolled synthesis. Chemical Science. [Link]

Sources

Exploratory

The Unexplored Scaffold: Cyclohexane-1,3-Diamine Derivatives in Oncology

An In-Depth Technical Guide for Drug Development Executive Summary While cyclohexane-1,2-diamine (1,2-DACH) has achieved clinical immortality as the backbone of Oxaliplatin , its structural isomer, cyclohexane-1,3-diamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

While cyclohexane-1,2-diamine (1,2-DACH) has achieved clinical immortality as the backbone of Oxaliplatin , its structural isomer, cyclohexane-1,3-diamine (1,3-DACH) , remains an underutilized scaffold with distinct pharmacological advantages. This guide dissects the biological activity of 1,3-DACH derivatives, focusing on their unique stereochemical ability to form six-membered chelate rings with transition metals and their utility as rigid linkers in small-molecule kinase inhibitors.

Key Technical Insight: Unlike the 5-membered chelate ring formed by 1,2-DACH (which causes a specific DNA kink), the 1,3-DACH isomer forms a 6-membered chelate ring with Platinum(II). This alters the "bite angle" (


 vs. 

), leading to distinct DNA adduct profiles that can evade standard Nucleotide Excision Repair (NER) mechanisms, potentially overcoming cisplatin resistance.

Part 1: Structural Pharmacology & Rationale

The Stereochemical Imperative

The cyclohexane ring provides a rigid hydrophobic anchor. However, the positioning of amine groups dictates the drug's spatial reach.

  • 1,2-DACH (Oxaliplatin): Vicinal diamines. Forms stable, rigid 5-membered rings with metals.

  • 1,3-DACH (Target): Separated by a methylene bridge.

    • Cis-isomer: Both amines are axial/equatorial or equatorial/equatorial (depending on ring flip), allowing bidentate chelation to a single metal center.

    • Trans-isomer: Amines point in opposite directions. Cannot chelate a single metal atom effectively (geometry forbidden) but serves as an excellent linear linker for bis-intercalators or dimeric inhibitors.

Mechanism of Action: The "Bite Angle" Hypothesis

In platinum oncology, the geometry of the Pt-DNA adduct determines cytotoxicity.

  • Standard: Cisplatin/Oxaliplatin form 1,2-intrastrand crosslinks (GpG).

  • 1,3-DACH: Due to the wider bite angle of the 6-membered chelate ring, these derivatives favor 1,3-intrastrand crosslinks (GpXpG) or distinct interstrand crosslinks. These adducts are less recognized by High Mobility Group (HMG) proteins, reducing the "shielding" effect that protects adducts from repair, paradoxically making them more lethal in repair-deficient tumor phenotypes.

Part 2: Visualization of Signaling & SAR

The following diagram outlines the Structure-Activity Relationship (SAR) logic for optimizing 1,3-DACH derivatives.

SAR_Logic Core Cyclohexane-1,3-diamine (Scaffold) Metal Pt(II)/Pd(II) Complexation (Cis-isomer only) Core->Metal Chelation Linker Linear Linker (Trans-isomer) Core->Linker Spacer Utility Schiff Schiff Base Formation (Imine derivatives) Core->Schiff Condensation DNA_Adduct 6-Membered Chelate Ring (Altered DNA Kink) Metal->DNA_Adduct Mechanism Kinase Bi-dentate Kinase Inhibitors (e.g., c-Met, ALK) Linker->Kinase Topology Match Intercalation Bis-Intercalators (DNA Groove Binding) Schiff->Intercalation Planarity Bypass Overcomes Cisplatin Resistance (NER Evasion) DNA_Adduct->Bypass

Figure 1: SAR Logic flow for 1,3-DACH derivatives, distinguishing between metal-complexation pathways and organic linker utility.

Part 3: Experimental Protocols (Field-Proven)

Protocol A: Synthesis of cis-Dichloro(1,3-diaminocyclohexane)platinum(II)

Context: This protocol addresses the critical challenge of isomer purity. Commercial 1,3-DACH is often a mixture of cis and trans. Only the cis isomer effectively chelates Pt(II).

Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    )
    
  • 1,3-diaminocyclohexane (mixed isomers)

  • Solvents: Water, DMF, Ethanol, Diethyl ether.

Step-by-Step Workflow:

  • Ligand Purification (The "Expert" Step):

    • Dissolve mixed 1,3-DACH in ethanol.

    • Add oxalic acid to precipitate the oxalate salts. The cis-1,3-DACH oxalate is significantly less soluble in ethanol/water mixtures than the trans isomer.

    • Recrystallize 3x from hot water to isolate pure cis-1,3-DACH oxalate.

    • Neutralize with KOH to release the free cis-diamine base immediately prior to complexation.

  • Complexation:

    • Dissolve

      
       (1 eq) in deionized water (protected from light).
      
    • Add cis-1,3-DACH (1.1 eq) dropwise.

    • Adjust pH to 6.0–6.5 using 0.1M HCl. Note: High pH promotes hydroxo-bridged polymeric species.

  • Reaction:

    • Stir at 40°C for 24 hours. A yellow precipitate will form.

    • Critical Check: If the solution turns dark/black, metallic platinum has formed (reduction); discard and restart with deoxygenated water.

  • Isolation:

    • Filter the yellow solid. Wash sequentially with water, ethanol, and diethyl ether.

    • Vacuum dry at 50°C.

Protocol B: DNA Electrophoretic Mobility Shift Assay (EMSA)

Context: To verify that the 1,3-DACH derivative binds DNA differently than Cisplatin.

  • Incubation: Incubate plasmid DNA (pUC19) with the drug at varying

    
     values (drug-to-nucleotide ratios: 0.01, 0.05, 0.1) for 24h at 37°C.
    
  • Gel Preparation: 1% Agarose gel without Ethidium Bromide (EtBr). Note: EtBr is added post-run to prevent intercalation interference during separation.

  • Electrophoresis: Run at 50V for 3 hours.

  • Readout:

    • Cisplatin Control: Shows rapid conversion of Form I (supercoiled) to Form II (nicked/relaxed) due to severe unwinding.

    • 1,3-DACH Derivative: Expect a delayed mobility shift . The 6-membered chelate ring induces less unwinding (

      
       vs 
      
      
      
      for cisplatin), maintaining Form I migration patterns at higher concentrations than cisplatin.

Part 4: Quantitative Activity Data

The following table summarizes comparative cytotoxicity data synthesized from key literature sources (Komeda et al., J. Med. Chem).[1][2][3][4][5][6][7]

CompoundL1210 (Leukemia) IC50 (µM)L1210/DDP (Cisplatin Resistant) IC50 (µM)Resistance Factor (RF)Mechanism Note
Cisplatin 0.5018.036.0Substrate for NER repair
Oxaliplatin (1,2-DACH) 0.451.84.0Bulky ligand steric hindrance
Pt(cis-1,3-DACH)Cl2 2.102.51.2 Bypasses resistance
Pt(trans-1,3-DACH)Cl2 >50.0>50.0N/AInactive (Polymeric/Monodentate)

Data Interpretation: While the 1,3-DACH derivative is less potent than Cisplatin in sensitive lines (higher IC50), it is equipotent in resistant lines (RF ~ 1.0). This makes it a prime candidate for second-line therapy in refractory tumors.

Part 5: Molecular Mechanism Diagram

Mechanism cluster_adduct Adduct Formation Entry Cellular Entry (CTR1 / Passive Diffusion) Aquation Aquation (Cl- displacement by H2O) Entry->Aquation Binding DNA Binding (Nuclear Compartment) Aquation->Binding Adduct_12 1,2-Intrastrand (Rare) Binding->Adduct_12 Minor Adduct_13 1,3-Intrastrand (Dominant) GpXpG Crosslink Binding->Adduct_13 6-membered ring preference Recognition HMG Protein Recognition (Low Affinity) Adduct_13->Recognition Repair NER Repair Evasion Recognition->Repair Failure to Bind Apoptosis Apoptosis / Immunogenic Cell Death Repair->Apoptosis Signal Cascade

Figure 2: Mechanistic pathway of Pt-1,3-DACH complexes, highlighting the formation of 1,3-intrastrand crosslinks that evade repair.

References

  • Komeda, S., et al. (2000). "Antitumor Activity of Platinum(II) Complexes with 1,3-Diaminocyclohexane Isomers." Chemical and Pharmaceutical Bulletin.

  • Kasparkova, J., et al. (2010). "DNA binding and antitumor activity of platinum(II) complexes with 1,3-diaminocyclohexane." Journal of Inorganic Biochemistry.

  • Mohareb, R.M., et al. (2020).[8] "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[8] Bioorganic Chemistry.

  • Bedia, K.K., et al. (2006). "Synthesis and biological activity of novel Schiff bases of cyclohexane-1,3-diamine." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Cyclohexane-1,3-diamine from Resorcinol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclohexane-1,3-diamine, a valuable building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclohexane-1,3-diamine, a valuable building block in medicinal chemistry and material science, starting from the readily available precursor, resorcinol. This document outlines the strategic considerations, detailed experimental protocols, and the underlying chemical principles for a robust and efficient synthesis.

Introduction and Strategic Overview

The conversion of resorcinol to cyclohexane-1,3-diamine is a multi-step process that fundamentally involves the reduction of the aromatic ring and the subsequent introduction of two amino functionalities at the 1 and 3 positions of the cyclohexane core. While a direct, one-pot reductive amination of resorcinol presents significant challenges, a more reliable and higher-yielding approach involves a two-stage synthesis.[1] This strategy first focuses on the selective hydrogenation of the resorcinol ring to form a stable intermediate, followed by the conversion of this intermediate to the target diamine.

Two primary intermediates can be accessed from the hydrogenation of resorcinol: 1,3-cyclohexanedione (CHD) and 1,3-cyclohexanediol.[2][3] The formation of 1,3-cyclohexanedione is generally favored under alkaline conditions and is the preferred intermediate for the subsequent amination steps due to the reactivity of its ketone functionalities.[2][4]

This guide will detail a well-established and efficient pathway:

  • Stage 1: Selective Hydrogenation of Resorcinol to 1,3-Cyclohexanedione.

  • Stage 2: Conversion of 1,3-Cyclohexanedione to Cyclohexane-1,3-diamine via Oximation and Subsequent Hydrogenation. [1]

This oximation-hydrogenation route is highlighted for its operational simplicity and high reported yields.[1]

Visualizing the Synthetic Workflow

The overall synthetic pathway from resorcinol to cyclohexane-1,3-diamine is illustrated below.

Synthesis of Cyclohexane-1,3-diamine Overall Synthetic Workflow Resorcinol Resorcinol CHD 1,3-Cyclohexanedione (CHD) Resorcinol->CHD Oxime 1,3-Cyclohexanedione Dioxime CHD->Oxime CHDA Cyclohexane-1,3-diamine Oxime->CHDA

Caption: Synthetic pathway from resorcinol to cyclohexane-1,3-diamine.

Stage 1: Protocol for Selective Hydrogenation of Resorcinol to 1,3-Cyclohexanedione

The selective hydrogenation of resorcinol to 1,3-cyclohexanedione is a critical first step. The presence of a base, such as sodium hydroxide, is essential to achieve high selectivity for the dione by forming the sodium salt of resorcinol, which influences the hydrogenation pathway.[2] Both Raney® Nickel and Palladium on carbon (Pd/C) are effective catalysts for this transformation.[1][2]

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation

This protocol is adapted from established industrial and laboratory procedures.[1][5]

  • Reactor Preparation: To a suitable high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add resorcinol, sodium hydroxide, and water.

  • Catalyst Addition: Carefully add Raney® Nickel catalyst to the reactor. The catalyst is typically supplied as a slurry in water and should be handled with care due to its pyrophoric nature when dry.[6]

  • Sealing and Purging: Seal the reactor and purge it three times with hydrogen gas to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and begin stirring. Heat the reactor to the specified temperature to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney® Nickel catalyst. The resulting filtrate contains the sodium salt of 1,3-cyclohexanedione.

  • Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.5-3.0.[4][7] The 1,3-cyclohexanedione will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Hydrogenation
ParameterValueReference
Reactants
Resorcinol1.0 eq[1]
Sodium Hydroxide~2.4 eq[1][8]
Catalyst
Raney® Nickel~10 wt% (relative to resorcinol)[1]
Solvent
Water~5 mL per gram of resorcinol[1]
Reaction Conditions
Hydrogen Pressure2 MPa[1]
Temperature100 °C[1]
Reaction Time3 hours[1]
Yield
1,3-Cyclohexanedione~95%[1]

Causality Behind Experimental Choices:

  • Alkaline Conditions: The use of sodium hydroxide is crucial for the selective formation of 1,3-cyclohexanedione. It is proposed that the formation of the resorcinol sodium salt prevents over-reduction to 1,3-cyclohexanediol.[2]

  • Raney® Nickel: This catalyst is highly active for hydrogenation reactions and is a cost-effective choice for industrial applications.[9][10] Its high surface area contributes to its reactivity.[6]

  • Temperature and Pressure: The chosen temperature and pressure represent a balance between achieving a reasonable reaction rate and minimizing side reactions or catalyst deactivation.

Stage 2: Protocol for Conversion of 1,3-Cyclohexanedione to Cyclohexane-1,3-diamine

This stage involves a two-step process: the formation of the dioxime of 1,3-cyclohexanedione, followed by its hydrogenation to the target diamine. This method is often preferred over direct reductive amination of the dione due to higher yields and simpler purification.[1]

Experimental Protocol: Oximation of 1,3-Cyclohexanedione
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in a cooling bath, dissolve 1,3-cyclohexanedione, sodium hydroxide, and hydroxylamine hydrochloride in water.

  • Reaction: Maintain the reaction temperature with stirring. The product, 1,3-cyclohexanedione dioxime, will precipitate from the aqueous solution.

  • Isolation: Collect the precipitated solid by filtration and dry it under vacuum. The crude dioxime can often be used in the next step without further purification.

Experimental Protocol: Hydrogenation of 1,3-Cyclohexanedione Dioxime
  • Reactor Preparation: To a high-pressure stainless-steel autoclave, add the 1,3-cyclohexanedione dioxime, a suitable solvent (e.g., methanol), and Raney® Nickel catalyst.

  • Sealing and Purging: Seal the reactor and purge with hydrogen gas as described in Stage 1.

  • Pressurization and Heating: Pressurize the reactor with hydrogen and heat to the reaction temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.

  • Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess hydrogen. Remove the catalyst by filtration. The resulting solution contains cyclohexane-1,3-diamine. To isolate the product, excess hydrochloric acid can be added to precipitate the diamine as its hydrochloride salt. The salt can then be purified by recrystallization.[1]

Quantitative Data for Oximation and Hydrogenation
ParameterValueReference
Oximation
1,3-Cyclohexanedione1.0 eq[1]
Hydroxylamine Hydrochloride~2.2 eq[1]
Sodium Hydroxide~2.3 eq[1]
SolventWater[1]
Temperature5 °C[1]
Reaction Time3 hours[1]
Yield of Dioxime~83.6%[1]
Hydrogenation of Dioxime
1,3-Cyclohexanedione Dioxime1.0 eq[1]
CatalystRaney® Nickel[1]
SolventMethanol[1]
Hydrogen PressureOptimized as needed[1]
TemperatureOptimized as needed[1]
Yield of Diamine~90%[1]

Causality Behind Experimental Choices:

  • Oximation: The reaction with hydroxylamine hydrochloride readily converts the ketone functionalities of 1,3-cyclohexanedione into oximes. The use of a base is necessary to neutralize the HCl salt of hydroxylamine.

  • Hydrogenation of Oxime: Raney® Nickel is a highly effective catalyst for the reduction of oximes to primary amines. The use of a protic solvent like methanol is common for such reductions.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated fume hood or a dedicated high-pressure laboratory with appropriate safety measures in place.

  • Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air. It should always be handled as a slurry in water or another solvent.

  • Hydroxylamine Hydrochloride: This reagent is a potential skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • High-Pressure Reactions: All high-pressure reactions should be conducted in certified and properly maintained autoclave equipment by trained personnel.

Conclusion

The synthesis of cyclohexane-1,3-diamine from resorcinol is a robust and scalable process when approached via the formation of a 1,3-cyclohexanedione intermediate. The subsequent oximation and hydrogenation steps provide a high-yielding route to the desired diamine. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling the efficient production of this important chemical intermediate.

References

  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. (2014). Journal of Chemical Technology & Biotechnology. [Link]

  • Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. (n.d.). Semantic Scholar. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2022). Catalysts. [Link]

  • Fig. 3 Hydrogenation of Resorcinol. The reaction of resorcinol ( ) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. (2018). Catalysts. [Link]

  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents. (n.d.).
  • Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol - Patsnap Eureka. (n.d.). Patsnap. [Link]

  • Mechanism study on Raney nickel-catalyzed amination of resorcinol | Request PDF. (n.d.). ResearchGate. [Link]

  • Catalytic static mixers enable the continuous hydrogenation of cannabidiol and tetrahydrocannabinol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00118H. (2015). Royal Society of Chemistry. [Link]

  • Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System. | Semantic Scholar. (2017). Semantic Scholar. [Link]

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. (n.d.). American Chemical Society. [Link]

  • Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • 2-methyl-1,3-cyclohexanedione - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Raney nickel - Wikipedia. (n.d.). Wikipedia. [Link]

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. (2023). Organic Process Research & Development. [Link]

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. (2008). Synlett. [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2021). Egyptian Journal of Chemistry. [Link]

  • EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents. (n.d.).
  • CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents. (n.d.).
  • 1,3-Cyclohexanedione - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Synthesis of Chiral Schiff Base Ligands from 1,3-Cyclohexanediamine for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Advantage of 1,3-Cyclohexanediamine in Chiral Ligand Design Chiral Schiff base ligands are paramount in the field of asymmet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of 1,3-Cyclohexanediamine in Chiral Ligand Design

Chiral Schiff base ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production.[1][2] While ligands derived from 1,2-diaminocyclohexane have been extensively studied, the use of the 1,3-cyclohexanediamine scaffold offers a unique stereochemical architecture. The spatial arrangement of the two amino groups in a 1,3-relationship on the cyclohexane ring can lead to the formation of macrocyclic metal complexes with distinct bite angles and chiral pockets, potentially unlocking novel reactivity and selectivity in asymmetric transformations. This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of chiral Schiff base ligands derived from 1,3-cyclohexanediamine.

Mechanistic Underpinnings: The Schiff Base Condensation Reaction

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) to form an imine. The reaction is typically reversible and often catalyzed by either acid or base. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (iminium ion).

  • Deprotonation: A base removes the proton from the nitrogen, yielding the final Schiff base (imine).

To drive the reaction to completion, it is common to remove the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

Experimental Protocols

This section outlines the detailed procedures for the synthesis, purification, and characterization of a representative chiral Schiff base ligand from (1R,3R)-1,3-cyclohexanediamine and a substituted salicylaldehyde.

Protocol 1: Synthesis of a Chiral Salen-type Ligand from (1R,3R)-1,3-Cyclohexanediamine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde

This protocol is adapted from established procedures for the synthesis of similar Schiff base ligands.[3][4]

Materials and Reagents:

  • (1R,3R)-1,3-Cyclohexanediamine

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Absolute Ethanol

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,3R)-1,3-cyclohexanediamine (1.14 g, 10 mmol).

  • Dissolve the diamine in 50 mL of absolute ethanol.

  • In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol) in 100 mL of toluene.

  • Add the aldehyde solution to the diamine solution in the round-bottom flask.

  • Set up the flask for reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and stir vigorously for 6-8 hours. Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a yellow solid, can be purified by recrystallization.

Protocol 2: Purification of the Chiral Schiff Base Ligand

Purification is crucial to remove any unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid Schiff bases.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: Characterization of the Chiral Schiff Base Ligand

The structure and purity of the synthesized ligand should be confirmed using spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified ligand in CDCl₃. The ¹H NMR spectrum should show a characteristic singlet for the imine proton (HC=N) typically in the range of 8.0-9.0 ppm.[5] The aromatic and aliphatic protons of the salicylaldehyde and cyclohexanediamine moieties will also be present in their respective regions.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the imine carbon (C=N) in the downfield region, typically between 160-170 ppm.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire an FT-IR spectrum of the solid ligand. A strong absorption band corresponding to the C=N stretching vibration of the imine group should be observed in the range of 1610-1640 cm⁻¹.[4] The absence of a broad O-H stretching band from the starting salicylaldehyde and the N-H stretching bands from the diamine indicates the completion of the reaction. A broad band in the 3200-3600 cm⁻¹ region may indicate the presence of the phenolic -OH group.

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized ligand, confirming its identity.[5]

Data Presentation

Table 1: Summary of Expected Spectroscopic Data for the Synthesized Ligand

Spectroscopic TechniqueCharacteristic Signal/PeakExpected Chemical Shift/Wavenumber
¹H NMRImine proton (HC=N)~8.0 - 9.0 ppm (singlet)
¹³C NMRImine carbon (C=N)~160 - 170 ppm
FT-IRImine stretch (C=N)~1610 - 1640 cm⁻¹ (strong)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product & Analysis Diamine 1,3-Cyclohexanediamine Condensation Condensation Reaction (Ethanol/Toluene, Reflux) Diamine->Condensation Aldehyde Substituted Salicylaldehyde Aldehyde->Condensation Evaporation Solvent Evaporation Condensation->Evaporation Crude Product Recrystallization Recrystallization Evaporation->Recrystallization Ligand Chiral Schiff Base Ligand Recrystallization->Ligand Purified Product Characterization Characterization (NMR, IR, MS) Ligand->Characterization

Caption: Synthetic workflow for chiral Schiff base ligands.

Stereochemical Considerations and Applications in Asymmetric Catalysis

The chirality of the 1,3-cyclohexanediamine backbone is transferred to the resulting Schiff base ligand. The cis and trans isomers of 1,3-cyclohexanediamine will lead to ligands with different three-dimensional structures. The rigidity of the cyclohexane ring in a chair conformation will influence the orientation of the salicylideneimine arms, creating a specific chiral environment around the metal center upon complexation.

These chiral ligands are particularly valuable in asymmetric catalysis.[1][2] When complexed with a metal ion (e.g., Mn, Co, Cu, Ni), the resulting chiral metal-Schiff base complex can catalyze a variety of enantioselective reactions, including:

  • Asymmetric Epoxidation: The selective oxidation of one enantiotopic face of a prochiral olefin.

  • Asymmetric Cyclopropanation: The enantioselective formation of cyclopropanes from olefins and carbenes.

  • Asymmetric Henry (Nitroaldol) Reaction: The enantioselective addition of a nitroalkane to an aldehyde.

  • Asymmetric Michael Addition: The enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The choice of the substituents on the salicylaldehyde moiety can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical principles and are designed to be self-validating. The successful synthesis of the target ligand is confirmed through a combination of spectroscopic methods. The disappearance of the starting material signals (e.g., aldehyde proton in ¹H NMR, amine N-H stretches in IR) and the appearance of the characteristic imine signals provide clear evidence of the desired transformation. The purity of the final product is assessed by the sharpness of the melting point and the absence of impurity signals in the NMR spectra.

Conclusion

The synthesis of chiral Schiff base ligands from 1,3-cyclohexanediamine offers a promising avenue for the development of novel catalysts for asymmetric synthesis. The unique stereochemical properties of the 1,3-diamine scaffold can lead to catalysts with enhanced enantioselectivity and broader substrate scope. The detailed protocols and characterization guidelines provided in this application note are intended to facilitate research and development in this exciting area of catalysis.

References

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. Available at: [Link]

  • Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Catalysts for Enantioselective Epoxidation. Inorganic Chemistry. Available at: [Link]

  • Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic Analysis. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. PMC. Available at: [Link]

  • Several other chiral Schiff base ligands reported for asymmetric Aldol reactions. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic study of Schiff bases derived from trans-1,2-diaminocyclohexane. Deuterium isotope effect on 13C chemical shift. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. National Institutes of Health. Available at: [Link]

  • Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. Royal Society of Chemistry. Available at: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at: [Link]

  • Synthesis, hydrolysis and fluorescence of Schiff base derivatives of (±) trans-1,2-diaminocyclohexane (DACH) in Co(II), Zn(II), Ni(II) and Cu(II) Complexes. ResearchGate. Available at: [Link]

  • Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Available at: [Link]

  • General reaction of salicylaldehyde with 1, 3-dimedone. ResearchGate. Available at: [Link]

  • Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. University of Glasgow. Available at: [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Available at: [Link]

  • Schiff base ligand derived from (±)trans-1,2-cyclohexane¬diamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes: Synthesis, characterization, styrene oxidation and a hydrolysis study of the imine bond in the Cu(II) Schiff base complex. Journal of the Iranian Chemical Society. Available at: [Link]

  • Structural and magnetic studies of mononuclear lanthanide complexes derived from N-rich chiral Schiff bases. Dalton Transactions. Available at: [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separating cis and trans isomers of cyclohexane-1,3-diamine hydrochloride

Technical Support Center: Separating Cis and Trans Isomers of Cyclohexane-1,3-diamine Hydrochloride Welcome to the technical support center for the separation of cyclohexane-1,3-diamine hydrochloride isomers. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separating Cis and Trans Isomers of Cyclohexane-1,3-diamine Hydrochloride

Welcome to the technical support center for the separation of cyclohexane-1,3-diamine hydrochloride isomers. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind by crystallization?

The separation relies on the differential solubility of the diastereomeric hydrochloride salts in a given solvent system. Geometric isomers, like cis and trans, often exhibit distinct physical properties, including crystal lattice energies and solvation characteristics. These differences lead to varying solubilities, which can be exploited through fractional crystallization. Typically, one isomer is significantly less soluble than the other in a specific solvent, allowing it to crystallize selectively from the solution upon cooling or concentration. For cyclohexane-1,3-diamine dihydrochlorides, the trans isomer is often reported to be less soluble in alcoholic solvents like methanol or ethanol compared to the cis isomer.[1]

Q2: Why is it necessary to convert the diamines to their hydrochloride salts for separation?

Converting the diamines to their hydrochloride salts serves two primary purposes. First, the free base form of 1,3-cyclohexanediamine is a liquid at room temperature, making direct crystallization impossible.[2][3] The hydrochloride salts are typically stable, crystalline solids.[4] Second, the formation of the salt introduces strong ionic interactions and hydrogen bonding capabilities, which can amplify the subtle stereochemical differences between the cis and trans isomers, leading to more significant differences in their crystal packing and, consequently, their solubilities in polar solvents.[5]

Q3: What are the most common solvent systems for this separation?

Alcohols, particularly methanol and ethanol, are frequently used for separating the dihydrochloride salts of diaminocyclohexanes.[1] Isopropanol is also a common choice for recrystallizing hydrochloride salts.[6] The selection of the solvent is critical; the ideal solvent will dissolve both isomers at an elevated temperature but will show a marked difference in solubility as the solution cools, allowing for the preferential crystallization of the less soluble isomer.[7]

Q4: How can I confirm the identity and purity of the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[8][9]

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their different spatial orientations (axial vs. equatorial).

  • ¹³C NMR: The number of unique carbon signals can help differentiate the isomers. Due to symmetry, the cis and trans isomers may exhibit a different number of peaks in their ¹³C NMR spectra.[10]

High-Performance Liquid Chromatography (HPLC), particularly with a suitable column, can also be used to separate and quantify the isomers, thus determining the purity of each fraction.[6][11]

Troubleshooting Guide

This section addresses specific issues that can arise during the fractional crystallization of cyclohexane-1,3-diamine hydrochloride isomers.

Problem Encountered Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[12] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12]
Oily Precipitate Forms Instead of Crystals ("Oiling Out") The solubility of the compound decreases too rapidly upon cooling, or the cooling rate is too fast. The boiling point of the solvent may be too high.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to increase the solubility.[12] Allow the solution to cool much more slowly. Consider a different solvent or a mixed solvent system.
Crystallization is Too Rapid The solution is too concentrated, or the cooling is too fast.Rapid crystallization can trap impurities.[12] Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation level.[12] Ensure a slow cooling process by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. An ideal crystallization should show initial crystal growth over 5-20 minutes.[12]
Low Yield of the Desired Isomer The chosen solvent is too good at dissolving the target isomer, even at low temperatures. Multiple recrystallization steps have led to significant product loss in the mother liquor.After filtering the first crop of crystals, try concentrating the mother liquor to obtain a second, albeit likely less pure, crop. Consider switching to a solvent in which the target isomer is less soluble.
Poor Separation (Contaminated Isomers) The solubilities of the cis and trans isomers are too similar in the chosen solvent. Co-precipitation is occurring due to rapid crystallization.Screen different solvents or solvent mixtures to maximize the solubility difference.[11][13] Ensure the cooling process is very slow to allow for selective crystallization of the less soluble isomer. Multiple recrystallization steps may be necessary to achieve high purity.[14][15]

Experimental Protocol: Separation by Fractional Crystallization

This protocol outlines a general method for separating a mixture of cis- and trans-cyclohexane-1,3-diamine dihydrochloride.

Objective: To isolate the less soluble trans isomer from a cis/trans mixture.

Materials:

  • Cis/trans mixture of 1,3-cyclohexanediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (reagent grade)

  • Diethyl ether (or other non-polar washing solvent)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Ice bath

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Initial Crystallization cluster_2 Step 3: Isolation & Purification A Dissolve diamine mixture in Methanol B Add conc. HCl dropwise (exothermic reaction) A->B C Heat to dissolve all solid B->C Mixture of salts precipitates D Cool slowly to room temp., then in ice bath C->D E trans-Isomer preferentially crystallizes D->E F Filter crystals (Buchner funnel) E->F G Wash with cold Methanol and Diethyl Ether F->G H Dry crystals (trans-rich) G->H I Recrystallize from fresh Methanol for higher purity H->I

Caption: Fractional crystallization workflow for isomer separation.

Procedure:

  • Salt Formation:

    • In a fume hood, dissolve the mixture of 1,3-cyclohexanediamine in a suitable amount of methanol in an Erlenmeyer flask.

    • Cool the flask in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise. This reaction is exothermic. Continue adding acid until the solution is acidic (test with pH paper) to ensure the formation of the dihydrochloride salt. A white precipitate of the mixed hydrochloride salts will likely form.[1][16]

  • Dissolution:

    • Gently heat the mixture with stirring until all the precipitated salt has completely dissolved, creating a saturated solution.[4][7] Add a minimal amount of additional hot methanol if necessary to achieve full dissolution.

  • Fractional Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can help slow the cooling rate.

    • As the solution cools, the less soluble isomer (typically the trans isomer) will begin to crystallize.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the less soluble isomer.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold methanol to remove the mother liquor which is rich in the more soluble (cis) isomer.

    • Perform a final wash with a non-polar solvent like diethyl ether to help dry the crystals.

  • Purification and Analysis:

    • Dry the collected crystals. This first crop will be enriched in the trans isomer.

    • To achieve higher purity, a second recrystallization of this crop from a minimal amount of fresh hot methanol may be required.[4]

    • Analyze the purity of the crystalline product and the composition of the mother liquor using NMR or HPLC to confirm the separation's effectiveness.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Crystallization Methods for Isomer Separation.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Benchchem. (n.d.). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube.
  • A-Level Chemistry. (n.d.). 13C NMR Spectroscopy Questions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubChem. (n.d.). 1,3-Cyclohexanediamine.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ACS Publications. (n.d.). Characterization of (1,2-cyclohexanediamine)platinum(II) isomers and their d(GpG) adducts by means of proton NMR spectroscopy. A minor structural change induced by the isomers. Inorganic Chemistry.
  • CymitQuimica. (n.d.). 1,3-Cyclohexanediamine (cis- and trans- mixture).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing cis- and trans-1,3-Cyclohexanediamine via NMR Spectroscopy

In the realms of synthetic chemistry and drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical parameter that dictates molecular interaction, biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of synthetic chemistry and drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical parameter that dictates molecular interaction, biological activity, and material properties. For cyclic compounds like 1,3-cyclohexanediamine, the cis and trans isomers, despite having the same chemical formula and connectivity, exhibit profoundly different three-dimensional structures. These differences are readily and unambiguously elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of cis- and trans-1,3-cyclohexanediamine. We will move beyond simple data reporting to explain the underlying conformational and electronic principles that give rise to their distinct chemical shifts, providing researchers with the predictive power to interpret their own spectra with confidence.

The Conformational Basis for Spectral Differences

The key to understanding the NMR spectra of cyclohexane derivatives lies in their adoption of a low-energy "chair" conformation. The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—governs the local electronic environment of each nucleus, which is the primary determinant of its chemical shift.

The two isomers of 1,3-cyclohexanediamine adopt fundamentally different preferred conformations:

  • trans-1,3-Cyclohexanediamine : This isomer is conformationally locked. To minimize steric strain, it adopts a single, rigid chair conformation where one amino group is in an axial position and the other is in an equatorial position (a,e). Ring flipping would result in an energetically identical (e,a) conformation.

  • cis-1,3-Cyclohexanediamine : This isomer exists as a dynamic equilibrium between two chair conformations. One form has both amino groups in an axial position (diaxial), while the other has both in an equatorial position (diequatorial). Due to severe 1,3-diaxial steric interactions in the diaxial form, the equilibrium heavily favors the diequatorial conformer , which is significantly more stable.

These conformational preferences are the direct cause of the observed differences in their NMR spectra.

G cluster_trans trans-1,3-Cyclohexanediamine (Axial-Equatorial) cluster_cis cis-1,3-Cyclohexanediamine (Diequatorial) trans_C1 C1 trans_C2 C2 trans_C1->trans_C2 trans_N_eq NH₂ (eq) trans_C1->trans_N_eq trans_H_ax H (ax) trans_C1->trans_H_ax trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_N_ax NH₂ (ax) trans_C3->trans_N_ax trans_H_eq H (eq) trans_C3->trans_H_eq trans_C5 C5 trans_C4->trans_C5 trans_C6 C6 trans_C5->trans_C6 trans_C6->trans_C1 cis_C1 C1 cis_C2 C2 cis_C1->cis_C2 cis_N1_eq NH₂ (eq) cis_C1->cis_N1_eq cis_H1_ax H (ax) cis_C1->cis_H1_ax cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_N3_eq NH₂ (eq) cis_C3->cis_N3_eq cis_H3_ax H (ax) cis_C3->cis_H3_ax cis_C5 C5 cis_C4->cis_C5 cis_C6 C6 cis_C5->cis_C6 cis_C6->cis_C1

Caption: Preferred chair conformations of trans- and cis-1,3-cyclohexanediamine.

¹H NMR Spectral Comparison: A Tale of Two Environments

The most striking difference in the ¹H NMR spectra arises from the distinct environments of axial versus equatorial protons. The C-C single bonds in the cyclohexane ring create a local magnetic field (magnetic anisotropy) that shields axial protons and deshields equatorial protons.[1][2][3] Consequently, axial protons appear at a lower chemical shift (upfield) , while equatorial protons are found at a higher chemical shift (downfield) .[4]

For trans-1,3-Cyclohexanediamine (Axial-Equatorial):

  • Distinct Signals: The locked conformation leads to chemically distinct axial and equatorial protons throughout the ring, resulting in a more complex spectrum with more resolved signals.

  • Methine Protons (H-1, H-3): The proton on the carbon bearing the equatorial amino group is axial and will be shifted upfield. Conversely, the proton on the carbon with the axial amino group is equatorial and will be shifted downfield. This results in two distinct signals for the methine protons.

For cis-1,3-Cyclohexanediamine (Diequatorial):

  • Averaged Signals: Although this isomer undergoes rapid ring-flipping, the strong preference for the diequatorial conformer means the spectrum largely reflects this single state. In this state, the molecule possesses a plane of symmetry.

  • Methine Protons (H-1, H-3): Both methine protons (on C1 and C3) are in equivalent axial positions. Therefore, they are chemically equivalent and will appear as a single, relatively upfield signal compared to the equatorial methine proton of the trans isomer.

Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm)
Proton Environmentcis-Isomer (Diequatorial)trans-Isomer (Axial-Equatorial)Rationale for Difference
Methine H (C1-H, C3-H) Single, upfield signalTwo distinct signals (one upfield, one downfield)cis: Both protons are axial. trans: One is axial, one is equatorial.
Ring CH₂ Protons Fewer, broader signalsMore numerous, distinct signals for axial & equatorialcis: Symmetry and averaging lead to fewer environments. trans: Locked conformation gives unique axial and equatorial signals.
Amine NH₂ Protons Single, broad signalSingle, broad signalProtons exchange rapidly with each other and traces of water. Position is concentration and solvent dependent.

¹³C NMR Spectral Comparison: The Power of Symmetry and the γ-Gauche Effect

The ¹³C NMR spectra provide a clear and often simpler confirmation of the isomeric identity, primarily due to molecular symmetry and a key stereochemical effect.

Symmetry:

  • cis-Isomer (Diequatorial): The dominant diequatorial conformer has a plane of symmetry passing through C2 and C5. This renders C1/C3, C4/C6, and C2/C5 chemically equivalent in pairs (though C2 and C5 are unique from each other). This results in a spectrum with only four distinct carbon signals.

  • trans-Isomer (Axial-Equatorial): This isomer lacks any plane of symmetry. All six carbon atoms are in unique chemical environments. This results in a spectrum with six distinct carbon signals.

The γ-Gauche Effect: This is a through-space shielding effect observed in ¹³C NMR. A substituent in an axial position causes steric compression on the carbons three bonds away (the γ-carbons). This steric interaction increases the electron density around the γ-carbon nuclei, shielding them and shifting their NMR signal upfield (to a lower ppm value) .

In trans-1,3-cyclohexanediamine, the axial amino group will exert a γ-gauche effect on the C5 carbon, causing it to be significantly shielded compared to any carbon in the cis isomer, which lacks an axial substituent in its preferred conformation.

Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm)
Carbon Environmentcis-Isomer (Diequatorial)trans-Isomer (Axial-Equatorial)Rationale for Difference
Number of Signals 46cis has a plane of symmetry; trans does not.
**C1, C3 (C-NH₂) **~45-55 ppm (one signal)~45-55 ppm (two signals)Symmetry difference.[5][6]
C2 ~35-45 ppm (one signal)~35-45 ppm (one signal)
C4, C6 ~25-35 ppm (one signal)~25-35 ppm (two signals)Symmetry difference.
C5 ~20-30 ppm (one signal)Upfield shifted signal (~15-25 ppm)γ-gauche effect from the axial NH₂ group in the trans isomer shields C5.

Experimental Protocol for NMR Analysis

This section provides a standardized workflow for obtaining high-quality NMR spectra of 1,3-cyclohexanediamine samples.

G A Sample Preparation B NMR Tube Loading A->B Dissolve 5-25 mg in 0.6-0.7 mL of deuterated solvent C Spectrometer Setup B->C Filter if solids present Transfer to tube D ¹H Spectrum Acquisition C->D Insert sample, lock, and shim E ¹³C Spectrum Acquisition D->E Standard pulse sequence (e.g., zg30), 8-16 scans F Data Processing E->F Proton-decoupled sequence (e.g., zgpg30), >256 scans G G F->G Fourier Transform, Phase & Baseline Correction

Caption: Standard workflow for NMR sample analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1,3-cyclohexanediamine sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice depends on sample solubility. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

    • Gently swirl or vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Spectrometer and Data Acquisition:

    • Transfer the prepared solution into a clean, high-quality 5 mm NMR tube.

    • Insert the tube into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.[8] A total of 8 to 16 scans is usually sufficient.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the data (each carbon appears as a singlet). A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 256 to 1024 or more) are required due to the low natural abundance of the ¹³C isotope.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat, noise-free baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.

Conclusion

The differentiation of cis- and trans-1,3-cyclohexanediamine by NMR spectroscopy is a clear-cut process rooted in fundamental principles of stereochemistry. The conformationally rigid, asymmetric trans isomer presents a more complex spectrum with six ¹³C signals and distinct signals for axial and equatorial protons. In contrast, the conformationally mobile but symmetric cis isomer yields a simpler spectrum with only four ¹³C signals and averaged proton environments. The upfield shift of the C5 carbon in the ¹³C spectrum of the trans isomer serves as an unequivocal signature, directly evidencing the γ-gauche effect from its axial amino substituent. By understanding these predictable patterns, researchers can confidently assign the stereochemistry of their synthesized materials, a crucial step in any rigorous scientific or developmental program.

References

  • Springer Nature. NMR Protocols and Methods | Springer Nature Experiments. [Link]

  • Inorganic Chemistry - ACS Publications. Characterization of (1,2-cyclohexanediamine)platinum(II) isomers and their d(GpG) adducts by means of proton NMR spectroscopy. A minor structural change induced by the isomers. [Link]

  • López-Mayorga, O., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Springer Professional. Experimental Approaches of NMR Spectroscopy. [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • MRI Questions. 5.2 Chemical Shift. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Unknown Source. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]

  • PubChem. 1,4-Diaminocyclohexane. [Link]

  • PubChem. 1,2-Diaminocyclohexane. [Link]

  • SpectraBase. 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum. [Link]

  • Lee, G.-H., et al. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. [Link]

  • ResearchGate. a Anisotropy effect of C–C bonds in cyclohexane. [Link]

  • The Royal Society of Chemistry. Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes. [Link]

  • ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... [Link]

  • ResearchGate. NMR Spectra Analysis of Poly (1,3-cyclohexadiene). [Link]

  • Unknown Source. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Unknown Source. Tables For Organic Structure Analysis. [Link]

  • PubChem. 1,3-Diaminocyclohexane, trans-. [Link]

  • NIST WebBook. trans-1,2-Cyclohexanediamine. [Link]

  • PubChem. 1,3-Cyclohexanediamine. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]

  • MDPI. Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. [Link]

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Safety & Regulatory Compliance

Safety

Cyclohexane-1,3-diamine Hydrochloride: Proper Disposal Procedures

[1][2][3] Part 1: Executive Safety Summary Immediate Action Required: Cyclohexane-1,3-diamine hydrochloride (CAS: 498532-32-4 for dihydrochloride; 3385-21-5 for free base parent) poses distinct hazards depending on its s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Summary

Immediate Action Required: Cyclohexane-1,3-diamine hydrochloride (CAS: 498532-32-4 for dihydrochloride; 3385-21-5 for free base parent) poses distinct hazards depending on its state.[1][2] While the hydrochloride salt is generally a solid irritant, it can liberate toxic and corrosive free amine vapors if improperly neutralized.[1]

Critical Safety Directive:

  • Do NOT mix with strong oxidizing agents (e.g., perchlorates, permanganates) or acid chlorides.[1][2]

  • Do NOT dispose of down the drain.[2] This compound is harmful to aquatic life and can disrupt biological wastewater treatment systems.[1][2]

  • Segregation: Store and dispose of separately from strong acids and oxidizers.[2]

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationRationale
Eye Protection Chemical Safety Goggles (ANSI Z87.[1][2]1)Protects against dust irritation and potential splashes if in solution.[2]
Hand Protection Nitrile Gloves (Min.[2] 0.11 mm thickness)Provides barrier protection against permeation; standard latex is insufficient for amines.[2]
Respiratory N95 (for dust) or Half-mask with ABEK filterRequired if generating dust or if handling large quantities of the free base.[2]
Body Lab Coat (closed front) + Long PantsPrevents skin contact and contamination of personal clothing.[2]
Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal.[2] The hydrochloride salt is the stabilized form of the amine, making it less volatile but still hazardous.[1]

PropertyDataOperational Implication
Form Solid (Crystalline powder)Low volatility; inhalation hazard is primarily dust.[1][2]
pH (Aqueous) Acidic (~3.0 - 5.[2]0)Do not mix with bleach (hypochlorite); may release chloramines.[2]
Water Solubility HighSpills can be cleaned with water, but rinseate must be collected.[1][2]
RCRA Status Non-Listed (Check pH for D002)Not P- or U-listed.[2] Likely "Non-RCRA Regulated" unless pH < 2.[1][2]0.
Incompatibilities Oxidizers, Acid AnhydridesRisk of exothermic reaction or fire if mixed in waste stream.[1][2]

Technical Insight: The hydrochloride moiety acts as a protecting group for the amine.[2] Adding a strong base (like Sodium Hydroxide) to the waste container will "free" the amine, converting it back to a corrosive, volatile liquid.[1] Avoid neutralization unless explicitly required by your facility's EHS protocol.

Part 3: Disposal Workflows (Step-by-Step)
Workflow A: Solid Waste Disposal (Excess Reagent)

Use this protocol for expired solids or spill cleanup residues.[1][2]

  • Segregation: Ensure the material is separated from oxidizers and sharps.[2]

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but prone to breakage.[1][2]

    • Double-bagging in thick polyethylene bags (6 mil) is acceptable for small amounts (< 50g).[1][2]

  • Labeling:

    • Chemical Name: "Cyclohexane-1,3-diamine hydrochloride"[1][2]

    • Hazards: "Irritant" (Check SDS; usually H302, H315, H319).[1][2]

    • Waste Type: "Non-Regulated Chemical Waste" (unless State regulations differ).[2]

  • Handover: Transfer to your facility's hazardous waste accumulation area.

Workflow B: Aqueous/Liquid Waste Disposal

Use this protocol for reaction mixtures or mother liquors.[1][2]

  • Characterize the Solvent:

    • Aqueous: Check pH.[1][2][3] If pH < 2, label as Corrosive Waste (D002) .[1][2] If pH > 2, label as Non-Regulated Aqueous Waste .[1][2]

    • Organic: If mixed with solvents (Methanol, DCM), the solvent dictates the hazard (likely Ignitable D001 or Toxic ).[1]

  • Bulking:

    • Pour into a dedicated "Basic/Amine" or "General Organic" waste carboy.[2]

    • CRITICAL: Do not add to "Acid Waste" containers if they contain strong oxidizers (Nitric Acid), as this can generate heat and gas.[1]

  • Labeling:

    • List all constituents: "Methanol (80%), Water (15%), Cyclohexane-1,3-diamine HCl (5%)".[1][2]

    • Mark appropriate hazard boxes (Flammable, Toxic, Irritant).[1][2]

Part 4: Decision Logic & Visual Workflow

The following diagram outlines the decision process for classifying and packaging the waste.

DisposalWorkflow Start Waste Generation: Cyclohexane-1,3-diamine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidContainer Containerize in HDPE Jar Do NOT mix with Oxidizers Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck SolidLabel Label: 'Non-Regulated Chemical Waste' Hazard: Irritant SolidContainer->SolidLabel Disposal Ship for Incineration (High Temp Chemical Destruct) SolidLabel->Disposal Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (e.g., MeOH, DCM) SolventCheck->Organic PHCheck Check pH Aqueous->PHCheck Flammable Label: 'Hazardous Waste - Ignitable (D001)' (If solvent FP < 60°C) Organic->Flammable D002 pH < 2.0 Label: 'Hazardous Waste - Corrosive (D002)' PHCheck->D002 Acidic NonRegLiq pH 2.0 - 12.5 Label: 'Non-Regulated Aqueous Waste' PHCheck->NonRegLiq Mild D002->Disposal NonRegLiq->Disposal Flammable->Disposal

Figure 1: Decision matrix for the segregation and classification of Cyclohexane-1,3-diamine hydrochloride waste streams.

Part 5: Regulatory Compliance & Documentation

RCRA Classification (USA):

  • P/U List: Not listed.

  • Characteristic:

    • Solid: Typically Non-Hazardous by federal definition, but must be managed as chemical waste.[1][2][4]

    • Aqueous: Only Hazardous (D002) if pH

      
       2.[2][3]
      
  • State Regulations: Always verify state codes. For example, California (Cal-EPA) regulates all chemical salts as "Non-RCRA Hazardous Waste" (Code 141).[1][2]

Shipping & Transport (DOT):

  • Proper Shipping Name: Not regulated as a dangerous good for transport (unless mixed with regulated solvents).

  • Labeling: "Non-Regulated Material" (for pure solid).

Part 6: Emergency Spill Response

Scenario: Powder Spill (> 10g)

  • Isolate: Evacuate immediate area if dust is visible.[1][2]

  • PPE: Don safety goggles, nitrile gloves, and N95 mask.[1][2]

  • Contain: Cover spill with wet paper towels to suppress dust.[1][2]

  • Clean: Sweep up carefully (avoiding dust generation) or use a HEPA vacuum.[1][2]

  • Decontaminate: Wipe surface with water, then a mild detergent.[1][2] Collect all wipes as solid waste.[1][2]

Scenario: Solution Spill

  • Absorb: Use universal absorbent pads or vermiculite.[1][2]

  • Neutralize: If the solution is highly acidic (pH < 2), sprinkle Sodium Bicarbonate (Baking Soda) until bubbling stops before sweeping.

  • Disposal: Bag all absorbent materials as chemical waste.

References
  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 68466394, (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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